A₃ Receptor Affinity Advantage over Methoxy Analog
The 4-chloro substituent provides a measurable advantage over the 4-methoxy substituent for human adenosine A₃ receptor binding. Under identical assay conditions—displacement of [¹²⁵I]AB-MECA from human A₃ receptors expressed in HEK293 cell membranes—2,6-bis(4-chlorophenyl)-9H-purine achieves a Kᵢ of 68 nM [1], whereas the corresponding 4-methoxy analog exhibits a Kᵢ of 165 nM [2]. This 2.4-fold difference is attributed to the electron-withdrawing character of chlorine versus the electron-donating methoxy group, which modulates π-stacking interactions within the receptor binding pocket as described in the medicinal chemistry series from which both compounds originate [3].
| Evidence Dimension | Binding affinity (Kᵢ) at human adenosine A₃ receptor |
|---|---|
| Target Compound Data | Kᵢ = 68 nM |
| Comparator Or Baseline | 2,6-Bis(4-methoxyphenyl)-9H-purine; Kᵢ = 165 nM |
| Quantified Difference | 2.4-fold improvement in Kᵢ (68 vs. 165 nM) |
| Conditions | Displacement of [¹²⁵I]AB-MECA; human A₃ receptor expressed in HEK293 cells; J. Med. Chem. 2006, 49, 2861–2867 |
Why This Matters
Researchers requiring an A₃ antagonist with sub-100 nM affinity can use this compound over the 4-methoxy analog, which falls above the 150 nM threshold and may require higher working concentrations that increase the risk of off-target effects.
- [1] BindingDB Entry BDBM50186602; CHEMBL426497. Ki: 68 nM for Human Adenosine A3 Receptor. View Source
- [2] BindingDB Entry BDBM50186600; CHEMBL437123. Ki: 165 nM for Human Adenosine A3 Receptor (2,6-bis(4-methoxyphenyl)-9H-purine). View Source
- [3] Chang, L.C.W. et al. J. Med. Chem. 2006, 49 (10), 2861–2867. View Source
